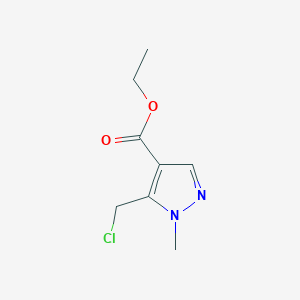
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTA is a member of the acrylonitrile family of compounds, which are widely used in the chemical industry for the production of plastics, fibers, and resins.
Wirkmechanismus
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of novel materials and polymers using this compound as a building block. Another area of interest is the development of new anti-cancer agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves the reaction of 2,3-dichlorobenzaldehyde with 4-(p-tolyl)thiazol-2-amine in the presence of a base such as potassium carbonate, followed by the addition of acrylonitrile. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(2,3-dichlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and agriculture. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds.
Eigenschaften
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c1-12-5-7-13(8-6-12)17-11-24-19(23-17)15(10-22)9-14-3-2-4-16(20)18(14)21/h2-9,11H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSRDOZRBLHCJE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)

![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)


![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B2902341.png)


![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2902344.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)

![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)